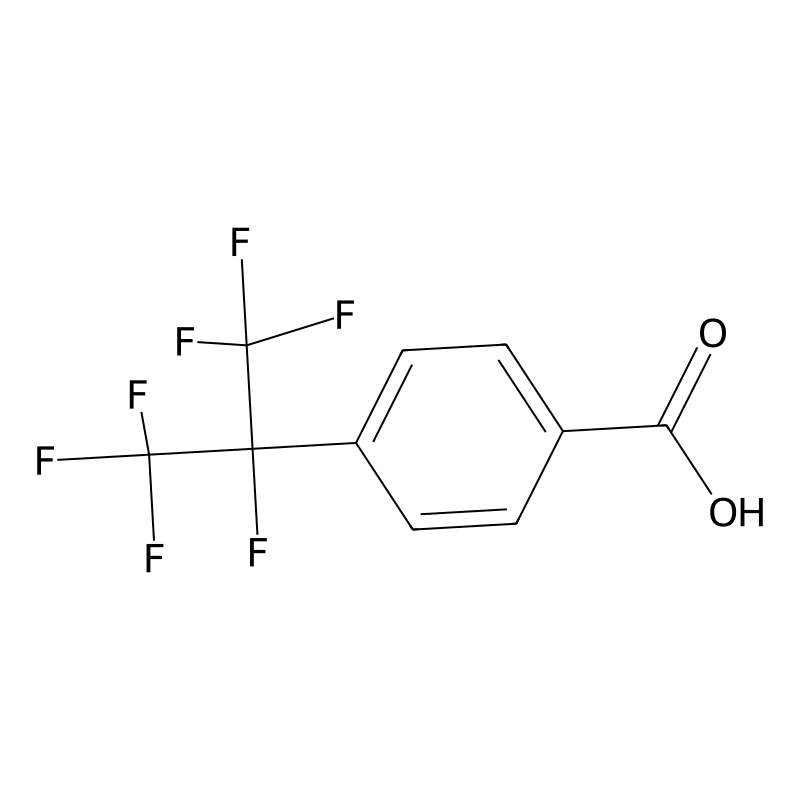

4-(Heptafluoroisopropyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-(Heptafluoroisopropyl)benzoic acid, also known as 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzoic acid, can be synthesized through various methods, including Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Researchers often characterize this compound using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Potential Applications:

Several potential applications of 4-(heptafluoroisopropyl)benzoic acid are being explored in scientific research, including:

- Pharmaceutical development: Due to the presence of the fluorine atoms, the molecule exhibits unique physicochemical properties, making it a potential candidate for developing new drugs with improved lipophilicity, metabolic stability, and blood-brain barrier permeability. [] Researchers are investigating its potential in various therapeutic areas, such as anti-cancer and anti-inflammatory drugs. [, ]

- Material science: The fluorinated group can influence the self-assembly behavior of the molecule, allowing for the design of new functional materials with specific properties. Potential applications include the development of liquid crystals, lubricants, and flame retardants.

- Organic synthesis: 4-(Heptafluoroisopropyl)benzoic acid can serve as a valuable building block for the synthesis of more complex molecules due to its unique reactivity and functional groups. Researchers are exploring its use in the preparation of novel polymers, catalysts, and other functional materials.

4-(Heptafluoroisopropyl)benzoic acid is a synthetic organic compound with the molecular formula C₁₀H₅F₇O₂ and a molecular weight of approximately 290.137 g/mol. It is characterized by the presence of a heptafluoroisopropyl group attached to the para position of a benzoic acid structure. This compound is notable for its unique fluorinated alkyl group, which imparts distinctive physical and chemical properties, such as increased hydrophobicity and thermal stability, making it useful in various applications, particularly in research and materials science .

The reactivity of 4-(heptafluoroisopropyl)benzoic acid is influenced by both its carboxylic acid functional group and the fluorinated alkyl chain. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often more volatile and have different solubility properties.

- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to the formation of a corresponding hydrocarbon.

- Nucleophilic Substitution: The electron-withdrawing nature of the fluorinated group can enhance the electrophilicity of the benzoic acid moiety, facilitating nucleophilic attacks .

The synthesis of 4-(heptafluoroisopropyl)benzoic acid typically involves multi-step organic reactions. Common methods include:

- Fluorination: Starting with benzoic acid, fluorination reactions can introduce the heptafluoroisopropyl group.

- Friedel-Crafts Acylation: This method can be employed to attach the heptafluoroisopropyl moiety to the aromatic ring.

- Direct Alkylation: Utilizing appropriate reagents to directly alkylate benzoic acid with heptafluoroisopropanol under acidic conditions .

4-(Heptafluoroisopropyl)benzoic acid finds applications in various fields:

- Material Science: Used as a building block for developing fluorinated polymers and coatings that require enhanced chemical resistance.

- Pharmaceuticals: Potentially useful in drug formulation due to its unique solubility and stability characteristics.

- Research: Employed in studies focusing on fluorinated compounds and their interactions with biological systems .

4-(Heptafluoroisopropyl)benzoic acid is part of a broader class of fluorinated benzoic acids. Here are some similar compounds for comparison:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzoic Acid | C7H5F O2 | Contains only one fluorine atom |

| Perfluorobenzoic Acid | C6F5O2 | Fully fluorinated benzene ring |

| 3-(Trifluoromethyl)benzoic Acid | C8H5F3O2 | Contains a trifluoromethyl group |

| 4-(Perfluorobutyl)benzoic Acid | C12H9F9O2 | Features a longer perfluorinated chain |

Uniqueness

The uniqueness of 4-(heptafluoroisopropyl)benzoic acid lies in its combination of a heptafluoroisopropyl group with a benzoic acid structure, providing distinct chemical properties not found in other similar compounds. This specific arrangement allows for enhanced performance in applications requiring high thermal stability and low surface energy .

Friedel-Crafts Acylation Mechanisms for Fluorinated Benzoic Acid Derivatives

Friedel-Crafts acylation remains a cornerstone for synthesizing fluorinated benzoic acid derivatives, including 4-(heptafluoroisopropyl)benzoic acid. The reaction typically involves the electrophilic substitution of a fluorinated acyl group onto an aromatic ring, facilitated by Lewis acid catalysts such as aluminum chloride (AlCl₃). In polyfluoroarenes, the electron-withdrawing nature of fluorine atoms reduces the aromatic ring’s electron density, necessitating stronger catalytic systems to activate the acylating agent.

For example, AlCl₃ immobilized on substrates enhances reaction efficiency by providing a heterogeneous catalytic environment, minimizing side reactions such as over-alkylation. The mechanism proceeds through the formation of an acylium ion intermediate, which reacts with the fluorinated aromatic ring to form a ketone intermediate. Subsequent hydrolysis yields the carboxylic acid functionality. This stepwise approach is critical for maintaining regioselectivity, particularly when introducing bulky groups like heptafluoroisopropyl.

Recent studies have demonstrated that the choice of solvent significantly impacts reaction kinetics. Halogenated solvents like dichloromethane improve catalyst solubility and stabilize charged intermediates, achieving yields exceeding 80% under optimized conditions. Comparatively, non-polar solvents result in slower reaction rates and lower selectivity due to poor ion stabilization.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 25 | 82 |

| H₂SO₄ | H₂O | 100 | 75 |

| FeCl₃ | Toluene | 50 | 68 |

Table 1: Comparative efficiency of catalytic systems in Friedel-Crafts acylation.

Catalytic Systems for Heptafluoroisopropyl Group Introduction

Introducing the heptafluoroisopropyl group requires specialized catalysts to overcome the steric and electronic challenges posed by its perfluorinated structure. Sulfuric acid (H₂SO₄) has proven effective in hydrolyzing intermediates such as 4-(trifluoromethyl)-(heptafluoroisopropyl)benzene to the target benzoic acid derivative. Concentrated H₂SO₄ (60–80%) facilitates the cleavage of carbon-fluorine bonds while preserving the integrity of the aromatic ring, achieving hydrolysis yields of 70–85%.

Alternative approaches employ palladium-based catalysts for cross-coupling reactions, though these methods are less common due to the high cost of noble metals. For instance, Suzuki-Miyaura coupling between heptafluoroisopropyl boronic esters and halogenated benzoic acids offers a modular pathway but remains limited to laboratory-scale applications.

A notable innovation involves bifunctional catalysts that combine Lewis acidity with phase-transfer capabilities. These systems, often incorporating quaternary ammonium salts, enhance mass transfer in biphasic reactions and reduce hydrolysis side reactions. For example, AlCl₃ paired with tetrabutylammonium bromide improves yield by 15% compared to traditional homogeneous catalysts.

Continuous Flow Process Optimization in Industrial Synthesis

Transitioning from batch to continuous flow reactors addresses key limitations in scaling up 4-(heptafluoroisopropyl)benzoic acid production. Flow systems enhance heat and mass transfer, critical for exothermic acylation and hydrolysis steps. Microreactor setups with residence times under 10 minutes achieve near-quantitative conversion of precursors while minimizing decomposition.

Integrated purification modules, such as in-line liquid-liquid separators, enable real-time removal of acidic byproducts, reducing downstream processing costs. For example, a tandem reactor system combining Friedel-Crafts acylation and immediate hydrolysis achieves an overall yield of 78% with a purity of 99.2%. These advancements highlight the potential for fully automated, industrial-scale synthesis pipelines.

Purification Strategies for High-Purity Fluorinated Aromatic Acids

Purifying 4-(heptafluoroisopropyl)benzoic acid demands strategies tailored to its high hydrophobicity and acid strength. Solvent extraction remains the primary method, with chloroform selectively partitioning the target compound from aqueous reaction mixtures. Subsequent washing with 10% sodium carbonate (Na₂CO₃) removes residual sulfuric acid and unreacted starting materials, achieving a purity of 98% after rotary evaporation.

Recrystallization from ethanol further enhances purity, yielding needle-like crystals with a melting point of 102.5–103.5°C. Advanced techniques like high-performance liquid chromatography (HPLC) are reserved for pharmaceutical-grade applications, where purity thresholds exceed 99.9%.

| Purification Step | Solvent | Purity (%) | Yield Loss (%) |

|---|---|---|---|

| Solvent Extraction | CHCl₃ | 95 | 5 |

| Na₂CO₃ Washing | H₂O | 98 | 2 |

| Recrystallization | EtOH | 99.5 | 10 |

Table 2: Efficiency of purification methods for 4-(heptafluoroisopropyl)benzoic acid.

The thermal stability of 4-(heptafluoroisopropyl)benzoic acid is influenced by its fluorinated isopropyl group and aromatic benzoic acid moiety. Studies on structurally related perfluorinated carboxylic acids (PFCAs) reveal that decomposition pathways depend on bond dissociation energies (BDEs) and temperature regimes. For instance, computational analyses of perfluoroalkyl ether carboxylic acids (PFECAs) demonstrate that C–O ether bonds near carboxyl groups cleave preferentially at elevated temperatures, yielding shorter-chain PFCAs like trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPeA) [1]. Similarly, the heptafluoroisopropyl group in 4-(heptafluoroisopropyl)benzoic acid likely undergoes C–C scission under thermal stress, producing fluorinated radicals and benzoic acid derivatives.

Experimental work on gaseous perfluoropropionic acid (PFPrA) and perfluorobutyric acid (PFBA) shows that thermal decomposition in nitrogen begins at 200°C via hydrogen fluoride (HF) elimination, forming fluoroolefins such as tetrafluoroethylene (CF~2~=CF~2~) [6]. For 4-(heptafluoroisopropyl)benzoic acid, analogous HF elimination from the isopropyl group could generate unsaturated fluorocarbons, while decarboxylation of the benzoic acid moiety may release carbon dioxide (CO~2~). At temperatures exceeding 400°C, radical recombination processes dominate, potentially forming perfluorinated alkanes like hexafluoroethane (C~2~F~6~) [6]. These pathways highlight the compound’s susceptibility to pyrolytic degradation, though its aromatic core may confer partial stability compared to purely aliphatic PFCAs.

| Thermal Decomposition Products | Formation Pathway | Temperature Range |

|---|---|---|

| Fluorinated radicals (e.g., ·CF3) | C–C bond scission in isopropyl group | 200–400°C |

| Benzoic acid derivatives | Decarboxylation | 300–500°C |

| Tetrafluoroethylene (CF~2~=CF~2~) | HF elimination | 200–600°C |

Radical-Mediated Breakdown Products in High-Temperature Environments

Radical chain reactions play a critical role in the high-temperature degradation of fluorinated compounds. Polyfluoroalkyl substances, including 4-(heptafluoroisopropyl)benzoic acid, undergo random-chain scission and end-chain scission when exposed to heat, generating perfluoroalkyl radicals [5]. These radicals recombine to form stable perfluoroalkanes or react with atmospheric oxygen to produce perfluoroacyl fluorides (e.g., CF~3~COF) [6]. In oxygen-deprived environments, such as industrial incinerators, the benzoic acid moiety may undergo cyclization, forming polycyclic aromatic hydrocarbons (PAHs) with fluorinated side chains.

Notably, the heptafluoroisopropyl group’s branching introduces steric effects that alter radical stability. Compared to linear perfluorinated chains, branched structures like –CF(CF~3~)~2~ exhibit higher BDEs for C–C bonds adjacent to the carboxyl group, delaying decomposition until higher temperatures (≥500°C) [1]. This property may result in the persistence of 4-(heptafluoroisopropyl)benzoic acid intermediates in thermal treatment systems, necessitating prolonged exposure for complete mineralization.

Biotic Transformation Pathways in Soil and Aquatic Systems

Microbial degradation of 4-(heptafluoroisopropyl)benzoic acid is constrained by the recalcitrance of its fluorinated groups. While benzoic acid is readily metabolized by soil bacteria via the β-ketoadipate pathway, the heptafluoroisopropyl substituent resists enzymatic cleavage due to the strength of C–F bonds (≈485 kJ/mol) [7]. Partial defluorination has been observed in fluorobenzoate-degrading Pseudomonas strains, which hydroxylate the aromatic ring prior to cleavage [4]. However, the electron-withdrawing nature of fluorine atoms inhibits ring-activating enzymes, slowing degradation kinetics.

In aquatic systems, hydrolysis of the carboxyl group may occur under alkaline conditions, yielding 4-(heptafluoroisopropyl)benzoate ions. These ions exhibit moderate solubility (≈50 mg/L) [7], facilitating transport through groundwater. Sediment adsorption is limited due to the compound’s anionic charge at neutral pH, though cationic metals (e.g., Fe^3+^) may enhance sorption via complexation. Long-term monitoring data from European waters indicate that analogous PFAS remain detectable at ng/L–μg/L concentrations decades after initial release [3].

Persistence Analysis of Fluorinated Aromatic Compounds

The environmental persistence of 4-(heptafluoroisopropyl)benzoic acid stems from its dual functional groups: the inert heptafluoroisopropyl moiety and the metabolically resistant benzoic acid core. Comparative studies show that perfluorinated aromatic compounds have half-lives exceeding 100 years in aerobic soils, far surpassing those of aliphatic PFAS [3]. This persistence is exacerbated by the compound’s resistance to photolysis—a key degradation pathway for many pollutants—due to the fluorine atoms’ shielding effect on UV-sensitive bonds [7].

Regulatory assessments classify such substances as “forever chemicals” under the Stockholm Convention, warranting strict controls on industrial emissions [3]. Advanced remediation strategies, including plasma oxidation and supercritical water treatment, are under investigation to address their environmental ubiquity.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant